

Mass Spectrometry Analysis of 4-(4-Fluorophenyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: **4-(4-Fluorophenyl)piperidine**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **4-(4-Fluorophenyl)piperidine**. The document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents key quantitative data, and illustrates the proposed fragmentation pathway of the molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and characterization of this and similar compounds.

Compound Information

4-(4-Fluorophenyl)piperidine is a chemical compound with the molecular formula $C_{11}H_{14}FN$. It is a derivative of piperidine and is of interest in pharmaceutical research and drug development due to its presence as a structural motif in various biologically active molecules.

Property	Value	Reference
Molecular Formula	$C_{11}H_{14}FN$	[1]
Monoisotopic Mass	179.11103 u	[1]
Molar Mass	179.23 g/mol	[1]
CAS Number	37656-48-7	[1]

Experimental Protocols

This section provides detailed methodologies for the analysis of **4-(4-Fluorophenyl)piperidine** using GC-MS and LC-MS/MS. These protocols are based on established methods for similar piperidine derivatives and aromatic amines and can be adapted as a starting point for specific analytical needs.[\[2\]](#)[\[3\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like **4-(4-Fluorophenyl)piperidine**.

2.1.1. Sample Preparation

- Standard Solution Preparation: Accurately weigh 10 mg of **4-(4-Fluorophenyl)piperidine** reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve desired concentrations for calibration.
- Sample Extraction (from a matrix, if applicable): For a solid or semi-solid matrix, an appropriate extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to isolate the analyte.

2.1.2. GC-MS Instrumentation and Conditions

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or similar non-polar column
Inlet Temperature	250 °C
Injection Volume	1 μ L
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Range	m/z 40-450
Scan Mode	Full Scan

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of **4-(4-Fluorophenyl)piperidine** in complex matrices.

2.2.1. Sample Preparation

- Standard Solution Preparation: Prepare stock and working standard solutions as described for GC-MS analysis, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
- Protein Precipitation (for biological matrices): To 100 μ L of plasma or serum, add 300 μ L of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.

2.2.2. LC-MS/MS Instrumentation and Conditions

Parameter	Recommended Setting
Liquid Chromatograph	Agilent 1290 Infinity II or equivalent
Mass Spectrometer	Agilent 6470 Triple Quadrupole or equivalent
Column	ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 μ m) or similar
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3500 V
Gas Temperature	300 °C
Gas Flow	8 L/min
Nebulizer Pressure	35 psi
Sheath Gas Temperature	350 °C
Sheath Gas Flow	11 L/min
Detection Mode	Multiple Reaction Monitoring (MRM)

2.2.3. Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are proposed for the quantification and confirmation of **4-(4-Fluorophenyl)piperidine**. These should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
4-(4-Fluorophenyl)piperidin e	180.1	109.1	20
4-(4-Fluorophenyl)piperidin e	180.1	83.1	25

Mass Spectral Data and Fragmentation Analysis

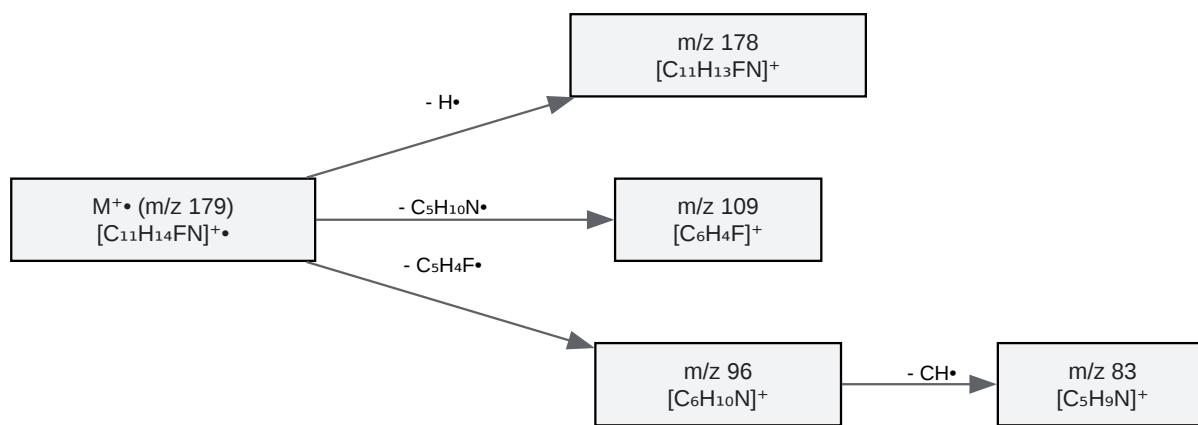
While an experimental mass spectrum for **4-(4-Fluorophenyl)piperidine** is not readily available in public databases, its fragmentation pattern under Electron Ionization (EI) can be predicted based on the known fragmentation of similar structures, such as 4-phenylpiperidine[4], and general principles of mass spectrometry.

Proposed Key Fragment Ions under EI-MS

m/z	Proposed Ion Structure	Description
179	$[\text{C}_{11}\text{H}_{14}\text{FN}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
178	$[\text{C}_{11}\text{H}_{13}\text{FN}]^{+}$	Loss of a hydrogen radical from the piperidine ring
123	$[\text{C}_7\text{H}_6\text{F}]^{+}$	Tropylium-like ion from the fluorophenyl moiety
109	$[\text{C}_6\text{H}_4\text{F}]^{+}$	Fluorophenyl cation
96	$[\text{C}_6\text{H}_{10}\text{N}]^{+}$	Piperidine ring fragment after cleavage
83	$[\text{C}_5\text{H}_9\text{N}]^{+}$	Piperidine iminium ion

Proposed Fragmentation Pathway

The fragmentation of **4-(4-Fluorophenyl)piperidine** under electron ionization is expected to be initiated by the ionization of the nitrogen atom or the aromatic ring. Key fragmentation pathways likely include alpha-cleavage adjacent to the nitrogen atom and cleavage of the bond connecting the piperidine and fluorophenyl rings.

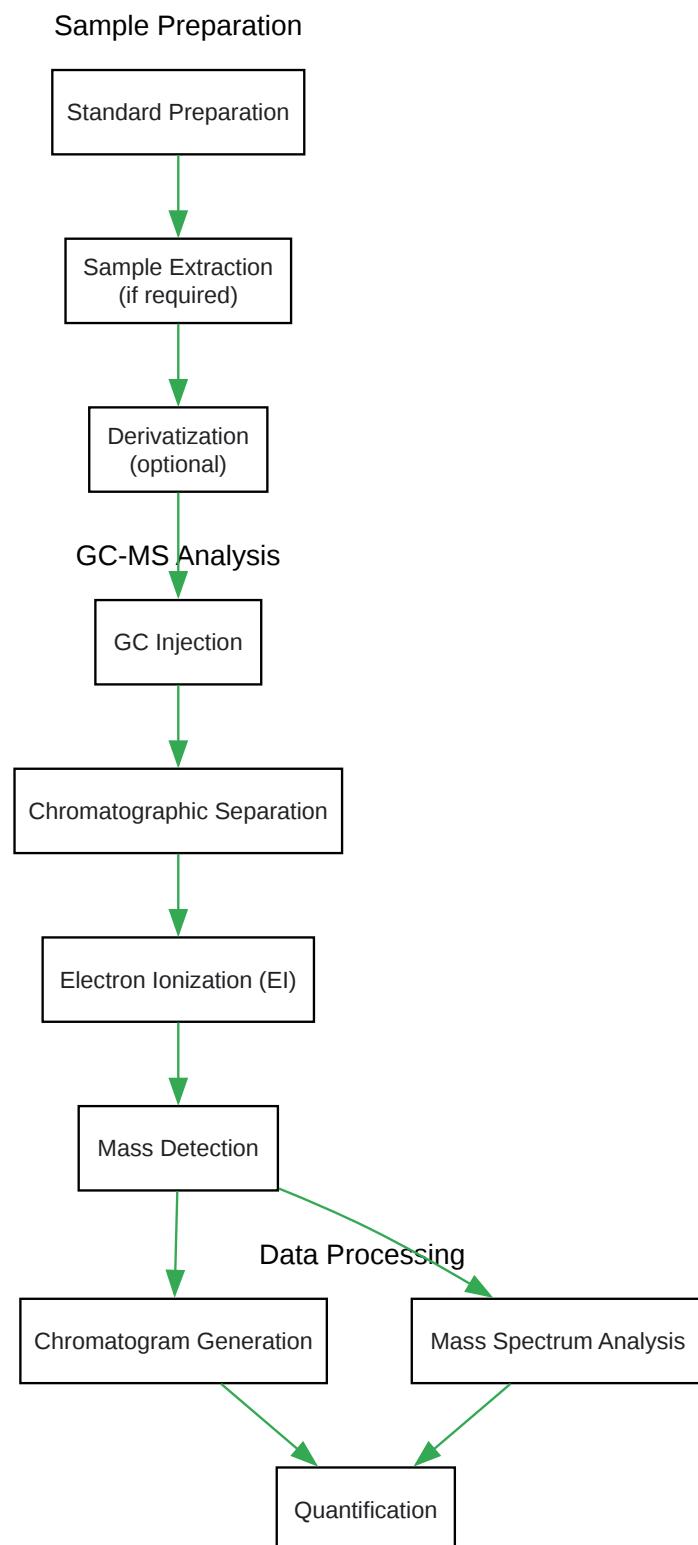


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Caption: Proposed EI fragmentation pathway of **4-(4-Fluorophenyl)piperidine**.

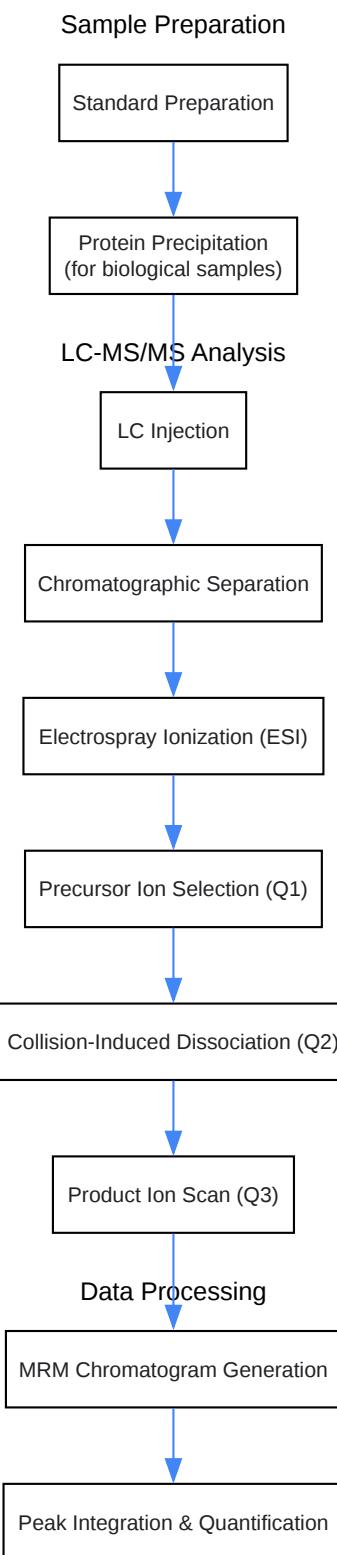
Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the GC-MS and LC-MS/MS analysis of **4-(4-Fluorophenyl)piperidine**.



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Caption: General workflow for GC-MS analysis.

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Caption: General workflow for LC-MS/MS analysis.

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References

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